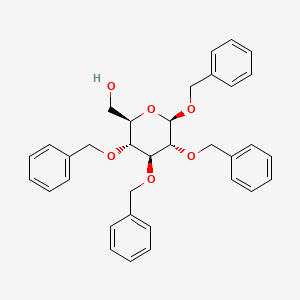

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

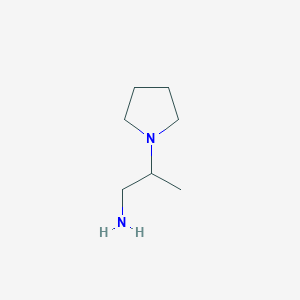

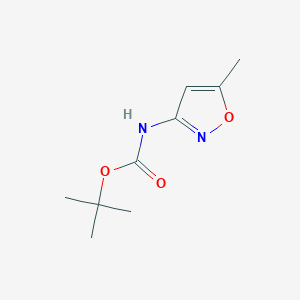

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol, also known as benzyloxy-tetrahydropyran-2-methanol, is a naturally occurring molecule that has been studied for its potential applications in the field of scientific research. It is a polyhydroxy ketone that has been found to possess a wide range of properties, including antioxidant, antimicrobial, and anti-inflammatory activity. This molecule has been used in a variety of laboratory experiments to investigate its effects on a variety of biological systems, including mammalian cells, bacteria, and fungi.

Wissenschaftliche Forschungsanwendungen

Benzyloxy-tetrahydropyran-2-methanol has been used in a variety of scientific research applications, such as in the study of its antioxidant properties. In one study, the molecule was found to possess strong antioxidant activity, as well as anti-inflammatory and antimicrobial activity. Additionally, the molecule has been studied for its potential use in the treatment of cancer, as it was found to possess cytotoxic activity against certain types of cancer cells. Furthermore, the molecule has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Wirkmechanismus

Target of Action

Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside, also known as ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol, is a complex carbohydrate molecule. It’s known that such compounds are often used as building blocks for the synthesis of more complex carbohydrates .

Mode of Action

It’s known that such compounds can be used as glycosyl donors in the formation of glycosidic bonds . The formation of these bonds is a key step in the synthesis of complex carbohydrates, which play crucial roles in various biological processes.

Biochemical Pathways

The compound is involved in the biochemical pathway of carbohydrate synthesis. It can participate in the formation of glycosidic bonds, which are essential for the construction of complex carbohydrates . These complex carbohydrates can then participate in various biological processes, including cell signaling, immune response, and energy storage.

Pharmacokinetics

It’s known that such compounds are often used in research settings, and their bioavailability can be influenced by factors such as solubility and stability .

Result of Action

The result of the action of Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside is the formation of complex carbohydrates through the creation of glycosidic bonds . These complex carbohydrates can then participate in various biological processes, contributing to the overall functioning of the organism.

Action Environment

The action, efficacy, and stability of Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound is soluble in dichloromethane and ethyl acetate , and it’s recommended to be stored at -20°C . These factors can influence the compound’s stability and its ability to participate in the formation of glycosidic bonds.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanoltrahydropyran-2-methanol in laboratory experiments is that it is relatively easy to synthesize and is therefore readily available for use in experiments. Additionally, the molecule has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and antimicrobial activity, making it a useful tool for studying a variety of biological systems. However, one of the limitations of using this molecule in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different biological systems.

Zukünftige Richtungen

The potential future directions of research involving ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanoltrahydropyran-2-methanol include further investigations into its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to investigate the molecule’s potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further investigations could be conducted to explore the molecule’s potential use in the treatment of cancer

Synthesemethoden

Benzyloxy-tetrahydropyran-2-methanol can be synthesized in a variety of ways, including the use of a Grignard reaction, a reaction involving a Grignard reagent and a ketone. In this method, a Grignard reagent is reacted with a ketone, such as ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanoltrahydropyran-2-methanol, to produce the desired product. This reaction is typically conducted in an inert atmosphere, such as nitrogen. In addition, the reaction can be catalyzed by a variety of metal salts and bases, such as sodium hydroxide, potassium hydroxide, or lithium hydroxide. Other methods of synthesis include the use of an acid-catalyzed reaction, a reaction involving an acid catalyst and a ketone, and the use of a base-catalyzed reaction, a reaction involving a base catalyst and a ketone.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPIYGUZWWMDH-BGSSSCFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside a useful building block in carbohydrate chemistry?

A1: The paper describes an efficient three-step synthesis of this compound, highlighting its accessibility. [] This accessibility, combined with its structure featuring a selectively protected glucose ring, makes it valuable for synthesizing more complex carbohydrates. The benzyl protecting groups can be selectively removed, allowing for further modifications at specific positions on the glucose ring. This controlled manipulation is crucial for building diverse and well-defined carbohydrate structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

dimethyl-](/img/structure/B1278846.png)

![Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1278848.png)